molecular formula C16H19FN4O B4056377 2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol

2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol

Cat. No.: B4056377
M. Wt: 302.35 g/mol
InChI Key: SJIPIYBZAMYRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol is a useful research compound. Its molecular formula is C16H19FN4O and its molecular weight is 302.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.15428940 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Disposition and Metabolism of SB-649868 : A study on SB-649868, an orexin 1 and 2 receptor antagonist, highlighted its metabolism and disposition in humans. This research is relevant for understanding how similar compounds are processed in the body, focusing on the elimination pathways and the identification of metabolites via high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011).

Neurological Applications

  • PET Imaging for Epileptogenic Zone Localization : Research involving 18F-MPPF PET imaging for the presurgical evaluation of drug-resistant temporal lobe epilepsy demonstrated the method's sensitivity and specificity. This illustrates the potential of similar compounds in neuroimaging and the diagnosis of neurological conditions (Didelot et al., 2010).

Cancer Research

  • Maintenance Therapy for Hepatocellular Carcinoma : A clinical study explored the use of biological response modifiers (BRMs) with 5-fluorouracil (5-FU) as maintenance therapy for hepatocellular carcinoma (HCC). This research provides insights into the applications of combined therapeutic strategies in oncology (Suto et al., 2004).

Imaging Agents

  • Evaluation of [18F]DASA-23 for Non-Invasive Measurement of PKM2 in Glioma : This first-in-human study of [18F]DASA-23 for PET imaging targeted at pyruvate kinase M2 (PKM2) levels in glioma patients highlights the evolving landscape of diagnostic radiopharmaceuticals. The study underlines the compound's potential in delineating low-grade and high-grade gliomas based on PKM2 expression (Patel et al., 2019).

Properties

IUPAC Name

2-[1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-14-3-1-2-13(10-14)15-11-18-20-16(19-15)21-7-4-12(5-8-21)6-9-22/h1-3,10-12,22H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIPIYBZAMYRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NC(=CN=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol
Reactant of Route 2
2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol
Reactant of Route 3
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2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol
Reactant of Route 4
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2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol
Reactant of Route 5
2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol
Reactant of Route 6
Reactant of Route 6
2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.